molecular formula C21H25N9O B2888127 (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1207024-91-6

(3-(1H-tetrazol-1-yl)phenyl)(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No. B2888127
CAS RN: 1207024-91-6
M. Wt: 419.493
InChI Key: GTKJAQZMWKVSTG-UHFFFAOYSA-N
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Description

The compound contains several structural components including a tetrazole ring, a phenyl ring, a pyrimidine ring, and a piperazine ring . Tetrazole is a class of heterocyclic compounds that contain a five-membered ring with four nitrogen atoms and one carbon atom . Piperazine is a six-membered ring containing two nitrogen atoms . Pyrimidine is a six-membered ring with two nitrogen atoms and four carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The spatial arrangement of these groups could significantly affect the properties and reactivity of the compound .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the tetrazole ring might undergo reactions with electrophiles, and the piperazine ring might undergo reactions with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing tetrazole rings often have high nitrogen content and can exhibit explosive properties .

Scientific Research Applications

Antipsychotic Potential

The compound under investigation shares structural similarities with conformationally restricted butyrophenones, evaluated for their antipsychotic potential. These compounds, including derivatives with piperidine and pyrimidine fragments, have shown significant affinity for dopamine (D(1), D(2), D(4)) and serotonin receptors (5-HT(2A), 5-HT(2B), 5-HT(2C)). Notably, some derivatives were selective for 5-HT(2A) receptors, suggesting potential effectiveness as neuroleptic drugs (Raviña et al., 2000).

Antimicrobial Activity

Derivatives related to the compound of interest have been synthesized and assessed for antimicrobial activity. For instance, compounds integrating piperidine and pyrimidine units have been investigated for their efficacy against various bacterial and fungal strains, demonstrating variable and modest activity (Patel, Agravat, & Shaikh, 2011).

Anticonvulsant Agent

An HPLC method for determining related substances in a novel anticonvulsant agent, Epimidin, which incorporates a pyrimidin-4-yl piperazine unit, similar to the core structure of the compound , has been developed and validated. This underscores the potential application of such compounds in the development of new anticonvulsant drugs (Severina et al., 2021).

Anticancer Properties

Research has delved into the synthesis and evaluation of compounds containing pyrimidine and piperazine units for their antiproliferative effects against human cancer cell lines. These studies suggest the potential application of such compounds in cancer treatment, highlighting the structural features essential for their antiproliferative activity (Mallesha et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, as mentioned above, compounds containing tetrazole rings can be explosive and therefore must be handled with care .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its structure to improve its efficacy and reduce side effects .

properties

IUPAC Name

[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N9O/c31-21(17-5-4-6-18(13-17)30-16-24-25-26-30)29-11-9-28(10-12-29)20-14-19(22-15-23-20)27-7-2-1-3-8-27/h4-6,13-16H,1-3,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKJAQZMWKVSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-tetrazol-1-yl)phenyl)(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

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